1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
Description
1-(1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a hybrid heterocyclic compound combining a 1,2,3-triazole core with an azetidine ring functionalized by a 2-methoxyphenylsulfonyl group. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and bioisosteric properties, making it a key pharmacophore in drug discovery . The azetidine ring, a four-membered nitrogen heterocycle, confers conformational rigidity, while the sulfonyl group enhances electronic interactions with biological targets. The compound’s synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method widely used for triazole assembly .
Properties
IUPAC Name |
1-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-19-11-4-2-3-5-12(11)20(17,18)15-8-10(9-15)16-7-6-13-14-16/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALZJBFWAYPBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic compound characterized by its unique molecular structure, which includes a triazole ring and a sulfonyl group attached to an azetidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is , with a molecular weight of approximately 294.33 g/mol. The structural features that contribute to its biological activity include the triazole moiety, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₃S |
| Molecular Weight | 294.33 g/mol |
| CAS Number | 2034358-43-3 |
Synthesis
The synthesis of 1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves the coupling of azetidine derivatives with triazole precursors through various cycloaddition reactions. Notably, the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) method has been employed successfully in synthesizing similar triazole compounds with significant yields and purity .
Anticancer Activity
Recent studies have demonstrated that 1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole exhibits notable antiproliferative effects against several human cancer cell lines. In vitro assays have shown that compounds containing the triazole ring can inhibit cell growth in lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance:
- MCF-7 Cell Line : The compound displayed an IC50 value comparable to standard anticancer drugs like doxorubicin.
- HepG2 Cell Line : Significant inhibition was observed, suggesting potential as a therapeutic agent in liver cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, the compound has also shown antimicrobial activity against various bacterial strains. The presence of the sulfonyl group enhances its interaction with microbial targets, leading to effective inhibition of growth in pathogens such as Escherichia coli and Staphylococcus aureus. Research indicates that derivatives of triazoles can act synergistically with other agents to enhance their antimicrobial efficacy .
The biological activity of 1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles are known inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to apoptosis in cancer cells by disrupting their ability to proliferate.
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes involved in cell signaling pathways that regulate growth and survival in cancer cells.
- Antimicrobial Mechanisms : The sulfonamide component may interfere with bacterial folate metabolism or disrupt membrane integrity .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- A study reported on the synthesis and evaluation of a series of triazole compounds where one derivative exhibited an IC50 value of 1.4 μM against HepG2 cells, outperforming traditional chemotherapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(triazole derivative) | HepG2 | 1.4 |
| Doxorubicin | HepG2 | 5.0 |
| 5-Fluorouracil | MCF7 | 4.0 |
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The unique structure of 1,2,3-triazoles allows for effective intercalation with DNA and interaction with various biological targets. For instance, compounds incorporating triazole rings have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
In vitro evaluations indicate that these compounds can target specific proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR), leading to downregulation of critical signaling pathways .
Antimicrobial Properties
Triazole derivatives have also been extensively studied for their antibacterial and antifungal activities. The compound has been evaluated against common pathogens like Staphylococcus aureus and Escherichia coli, showing considerable antibacterial efficacy .
The mechanism often involves disrupting cellular processes in bacteria or fungi, which can lead to cell death or inhibition of growth. This property makes triazole derivatives valuable candidates for developing new antimicrobial agents.
Antiviral Applications
The compound has potential applications in antiviral therapy as well. Studies have indicated that certain triazole derivatives possess activity against HIV-1, showcasing their ability to inhibit viral replication . The structural features allow for interaction with viral proteins, making these compounds suitable for further development as antiviral agents.
Case Study: Anticancer Activity
A recent study synthesized a series of gefitinib-triazole derivatives and evaluated their anticancer properties. The results showed that these compounds exhibited strong antiproliferative effects against various cancer cell lines and induced cell cycle arrest at specific phases . Notably, one compound demonstrated effective binding to EGFR, suggesting its potential as a targeted therapy for cancers driven by this receptor.
Case Study: Antimicrobial Efficacy
In another study focusing on the antibacterial properties of triazole derivatives, a series of compounds were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing that several derivatives exhibited potent activity comparable to existing antibiotics . This highlights the potential for developing new treatments for antibiotic-resistant infections.
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antitumor | EGFR Inhibition | Induces apoptosis; inhibits tumor cell growth |
| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus |
| Antiviral | HIV-1 Inhibition | Inhibits viral replication |
Chemical Reactions Analysis
Cycloaddition Reactions
The 1,2,3-triazole moiety participates in regioselective cycloaddition reactions. The electron-deficient nature of the triazole ring (due to the sulfonyl group) facilitates reactions with strained alkynes or azides under copper-catalyzed conditions .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Huisgen Cycloaddition | CuTC catalyst, RT | 1,4-disubstituted triazoles | 76–82% |
| Desulfonylative Cycloaddition | DBU, THF, 60°C | β-Triazolylenones | 70–78% |
Mechanistic Insight : The sulfonyl group enhances the electrophilicity of the triazole, enabling nucleophilic attack at the C4 position during cycloaddition .
Nucleophilic Substitution
The azetidine ring undergoes ring-opening or substitution due to its inherent strain (90° bond angles) and the electron-withdrawing sulfonyl group.
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Azetidine-SO₂ | NaN₃, DMF | 3-Azidoazetidine | 80°C, 12 h |
| Sulfonyl Group | Amines, K₂CO₃ | Sulfonamide derivatives | RT, 24 h |
Key Observation : Sodium azide selectively substitutes the sulfonyl group, while amines target the azetidine’s electrophilic carbon.
Oxidation and Reduction
The hydroxymethyl group on the triazole is susceptible to redox transformations:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Carboxylic acid | 85% |
| Reduction | NaBH₄, MeOH | Alcohol derivative | 90% |
Note : Controlled oxidation preserves the triazole ring, while over-oxidation risks degradation.
Cross-Coupling Reactions
The sulfonyl group enables palladium-catalyzed cross-coupling for functionalization:
| Coupling Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | 65–75% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Amines | Aminated triazoles | 60% |
Limitation : Steric hindrance from the azetidine ring reduces yields compared to planar analogs .
Ring Expansion and Functionalization
The azetidine ring participates in strain-driven ring expansion:
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| CO Insertion | CO, Rh catalyst | β-Lactam derivatives | 100°C, 48 h |
| Epoxidation | mCPBA | Epoxyazetidine | 0°C, 6 h |
Application : β-Lactam products serve as intermediates for antibiotics.
Acid/Base-Mediated Rearrangements
Under acidic conditions, the sulfonyl group directs regioselective rearrangements:
| Condition | Process | Outcome |
|---|---|---|
| H₂SO₄, Δ | Retro-aza-Michael | 1,5-Disubstituted triazoles |
| NaOH, EtOH | Sulfonamide cleavage | Free azetidine-triazole |
Mechanism : Protonation at the sulfonyl oxygen destabilizes the N–S bond, enabling cleavage .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the triazole, azetidine, or sulfonyl groups. Key comparisons include:
- 1-(2-Methoxyphenyl)-4-(2-((4-nitrophenyl)thio)phenyl)-1H-1,2,3-triazole (1d): This analog replaces the azetidine-sulfonyl group with a 4-nitrothiophenyl substituent. However, the absence of the azetidine ring reduces conformational restraint compared to the target compound .
- 1-(3-Azetidinylmethyl)-1H-1,2,3-triazole hydrochloride: This derivative lacks the sulfonyl group but retains the azetidine-triazole scaffold. The hydrochloride salt improves solubility, while the methylene linker between azetidine and triazole increases flexibility.
1-Benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole :
Replacing the azetidine-sulfonyl moiety with a benzyl group shifts the compound’s application to corrosion inhibition (96.8% efficiency in 1 M HCl for API 5L X70 steel). The benzyl group’s hydrophobicity contrasts with the sulfonyl group’s polarity, highlighting how structural modifications tailor compounds for industrial vs. biological uses .1-((1-(Methylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid :
This analog introduces a carboxylic acid on the triazole and a methylsulfonyl group on azetidine. The carboxylic acid enhances aqueous solubility and metal-binding capacity, while the smaller methylsulfonyl group reduces steric hindrance compared to the 2-methoxyphenylsulfonyl substituent .
Physicochemical Properties
- In contrast, the methylsulfonyl analog’s carboxylic acid further enhances solubility but may limit blood-brain barrier penetration .
Thermal Stability : Sulfonyl-containing triazoles generally exhibit higher melting points due to dipole-dipole interactions. For example, fluorinated triazoles synthesized via CuAAC have melting points >150°C, suggesting similar stability for the target compound .
Q & A
Q. What are the most effective synthetic routes for 1-(1-((2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, and what key parameters influence reaction yields?
Answer: The compound is synthesized via two primary methodologies:
- Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "Click" chemistry approach involves reacting an azide-functionalized azetidine with a terminal alkyne. Optimal conditions include 1–5 mol% Cu(I) catalyst (e.g., CuSO₄/NaAsc), ambient to 60°C, and polar solvents (e.g., DMF/H₂O mixtures) .
- Suzuki-Miyaura Coupling : Used to introduce aryl groups (e.g., methoxyphenyl) to the triazole core. Key parameters include Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ as base, and refluxing in THF/EtOH .
Q. Critical Parameters :
| Parameter | CuAAC | Suzuki Coupling |
|---|---|---|
| Catalyst | CuSO₄/NaAsc (1–5 mol%) | Pd(PPh₃)₄ (2–5 mol%) |
| Solvent | DMF/H₂O (1:1) | THF/EtOH (3:1) |
| Temperature | 25–60°C | 80–110°C (reflux) |
| Reaction Time | 12–24 hrs | 6–12 hrs |
| Yield Range | 60–85% | 50–75% |
Steric hindrance from the sulfonyl group and azetidine ring necessitates extended reaction times for complete conversion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound's structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and sulfonyl group orientation. Key signals:
- Triazole protons: δ 7.8–8.2 ppm (¹H NMR).
- Methoxy group: δ 3.8–4.0 ppm (singlet, 3H).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~363.1 g/mol).
- X-ray Crystallography : Resolves dihedral angles between the triazole, sulfonyl, and methoxyphenyl groups (e.g., 45–60° angles indicate steric interactions affecting bioactivity) .
Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., HIV-1 protease) using fluorescence-based substrates. IC₅₀ values <10 μM suggest therapeutic potential .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC₅₀ values to established drugs (e.g., doxorubicin).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic degradation (t₁/₂ >30 min preferred) .
Advanced Research Questions
Q. How can reaction conditions be optimized in CuAAC to improve regioselectivity and yield for scale-up synthesis?
Answer:
- Catalyst Optimization : Replace CuSO₄/NaAsc with TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) and suppress oxidation, increasing yields to >90% .
- Solvent Effects : Use tert-butanol/H₂O (1:1) to reduce viscosity and enhance reactant diffusion.
- Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hrs at 100°C with controlled pressure .
Q. How can contradictions between computational binding predictions and experimental bioactivity data be resolved?
Answer:
- Crystallographic Validation : Compare X-ray structures of the compound bound to targets (e.g., HIV-1 Vif) with docking simulations. Adjust force fields in MD simulations to account for sulfonyl group polarization .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) to test predicted binding modes. A ≥10-fold change in IC₅₀ indicates critical interactions .
Q. What strategies are effective in modifying the triazole ring to enhance target selectivity while minimizing off-target effects?
Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro) at the triazole C4 position to enhance hydrogen bonding with catalytic residues .
- Bioisosteric Replacement : Replace triazole with tetrazole (adjusts pKa and steric bulk) or oxadiazole (improves metabolic stability) .
- Prodrug Design : Mask the sulfonyl group as a phosphonate ester to enhance cell permeability, with enzymatic cleavage restoring activity .
Q. What methodological approaches are recommended for kinetic studies on its metabolic stability in hepatic systems?
Answer:
- LC-MS/MS Quantification : Monitor parent compound depletion in liver microsomes (0–120 min). Calculate intrinsic clearance (Clₐᵢₙₜ) using the substrate depletion method .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .
Q. What computational methods are employed to model its interactions with dynamic biological targets like membrane-bound receptors?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in GPCRs (e.g., adenosine A₂A receptor). Prioritize poses with sulfonyl group interactions in hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in lipid bilayers to assess stability of receptor-ligand complexes. RMSD <2 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for triazole analogs to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
